molecular formula C15H23ClN2O B12417111 Milnacipran-d10 (hydrochloride)

Milnacipran-d10 (hydrochloride)

Cat. No.: B12417111
M. Wt: 292.87 g/mol
InChI Key: XNCDYJFPRPDERF-GDZMUCOPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Milnacipran-d10 (hydrochloride) involves the incorporation of deuterium atoms into the Milnacipran molecule. This is typically achieved through a series of chemical reactions where hydrogen atoms are replaced with deuterium. The specific synthetic routes and reaction conditions are proprietary and often involve multiple steps, including the use of deuterated reagents and catalysts .

Industrial Production Methods

Industrial production of Milnacipran-d10 (hydrochloride) follows similar principles as its laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The final product is usually provided as a certified reference material in methanol solution .

Chemical Reactions Analysis

Types of Reactions

Milnacipran-d10 (hydrochloride) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs with different functional groups .

Scientific Research Applications

Milnacipran-d10 (hydrochloride) has several scientific research applications:

Mechanism of Action

Milnacipran-d10 (hydrochloride) functions similarly to Milnacipran by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft. This action helps alleviate symptoms of depression and fibromyalgia. The molecular targets include serotonin and norepinephrine transporters, and the pathways involved are primarily related to neurotransmitter regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Milnacipran-d10 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in analytical methods. This makes it particularly valuable in research settings where accurate measurement of Milnacipran levels is crucial .

Properties

Molecular Formula

C15H23ClN2O

Molecular Weight

292.87 g/mol

IUPAC Name

(1R,2S)-2-(aminomethyl)-N,N-bis(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide;hydrochloride

InChI

InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13-,15+;/m1./s1/i1D3,2D3,3D2,4D2;

InChI Key

XNCDYJFPRPDERF-GDZMUCOPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(C(=O)[C@@]1(C[C@@H]1CN)C2=CC=CC=C2)C([2H])([2H])C([2H])([2H])[2H].Cl

Canonical SMILES

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl

Origin of Product

United States

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